KST012174 HCl
Description
KST012174 HCl is a small-molecule inhibitor targeting the hypoxia-inducible factor 1-alpha (HIF-1α)/p300 protein-protein interaction. HIF-1α is a critical transcriptional regulator of cellular responses to hypoxia, and its interaction with the coactivator p300 is essential for activating downstream genes involved in angiogenesis, metastasis, and chemoresistance in cancer. KST012174 disrupts this interaction, thereby inhibiting HIF-1α-mediated signaling pathways.
Structural analogs and related compounds targeting transcriptional coactivators (e.g., CBP/p300, BRD4) have emerged as promising candidates in oncology and inflammation research.
Properties
CAS No. |
1392224-35-9 |
|---|---|
Molecular Formula |
C27H34Cl2N6O2 |
Molecular Weight |
545.509 |
IUPAC Name |
4-(2-((2-chlorophenyl)amino)-2-oxoethyl)-N-((5-isobutyl-1-phenyl-1H-pyrazol-3-yl)methyl)piperazine-1-carboxamide hydrochloride |
InChI |
InChI=1S/C27H33ClN6O2.ClH/c1-20(2)16-23-17-21(31-34(23)22-8-4-3-5-9-22)18-29-27(36)33-14-12-32(13-15-33)19-26(35)30-25-11-7-6-10-24(25)28;/h3-11,17,20H,12-16,18-19H2,1-2H3,(H,29,36)(H,30,35);1H |
InChI Key |
XHHMTZMVSPEWCP-UHFFFAOYSA-N |
SMILES |
O=C(N1CCN(CC(NC2=CC=CC=C2Cl)=O)CC1)NCC3=NN(C4=CC=CC=C4)C(CC(C)C)=C3.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KST012174; KST-012174; KST 012174; KST012174 HCl, |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Relevance
Preclinical Data
- This compound: Demonstrates efficacy in suppressing tumor growth in HIF-1α-overexpressing xenograft models. No significant off-target toxicity reported in preliminary studies .
- MDK8228 : Reduces pro-inflammatory cytokines (IL-6, IL-1β) in macrophage models, suggesting utility in inflammatory diseases .
Limitations and Challenges
- This compound : Lack of published pharmacokinetic data (e.g., bioavailability, half-life) limits translational assessment.
- MDK8228 : Dual inhibition of CBP/p300 and BRD4 may increase off-target risks compared to selective agents.
- L-45: Limited in vivo data and unclear therapeutic window.
Q & A
Q. What are the standard protocols for synthesizing KST012174 HCl, and how can researchers ensure reproducibility?
- Methodological Answer : Begin by reviewing primary literature for established synthetic routes. Prioritize procedures with detailed characterization data (e.g., NMR, HPLC purity, melting points) and validate each step using spectroscopic methods. Ensure experimental sections include reagent sources, reaction conditions (temperature, solvent ratios), and purification techniques (e.g., recrystallization, column chromatography). For reproducibility, document deviations from literature protocols and provide raw data (e.g., chromatograms, spectra) in supplementary materials .
Q. How should researchers characterize the identity and purity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- Structural confirmation : Use H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to verify molecular structure.
- Purity assessment : Employ HPLC/GC with validated methods (e.g., >95% purity threshold) and thermal analysis (DSC/TGA) to detect impurities or polymorphs.
Cross-reference spectral data with literature or databases, and report instrument calibration details (e.g., column type, mobile phase) in the supplementary information .
Q. What are the best practices for documenting experimental procedures to enable replication?
- Methodological Answer :
- Main manuscript : Summarize critical steps (e.g., synthesis, purification) and reference established methods.
- Supplementary materials : Provide granular details (e.g., equipment settings, reagent lot numbers, failure attempts).
Use standardized units (IUPAC guidelines) and structure-drawing software for reaction schemes. Adhere to journal-specific formatting for experimental sections to avoid redundancy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological data (e.g., IC₅₀ values) for this compound across studies?
- Methodological Answer : Conduct a systematic meta-analysis:
- Variable mapping : Compare assay conditions (cell lines, incubation times, controls), compound solubility, and statistical methods.
- Validation experiments : Replicate conflicting studies under controlled variables and include internal standards (e.g., reference inhibitors).
Use sensitivity analysis to quantify the impact of methodological differences and publish negative results to clarify contradictions .
Q. What experimental design strategies are recommended to evaluate this compound’s stability under varying physiological conditions?
- Methodological Answer :
- Stress testing : Design accelerated degradation studies (e.g., pH variations, thermal stress) with time-point sampling.
- Analytical endpoints : Monitor degradation products via LC-MS and correlate stability with storage conditions (e.g., lyophilized vs. solution).
Include positive/negative controls and use stability-indicating assays (e.g., forced degradation validated HPLC methods) .
Q. How can researchers optimize dose-response studies for this compound to account for non-linear pharmacokinetics?
- Methodological Answer :
- Tiered dosing : Test a wide concentration range (e.g., 0.1–100 μM) with logarithmic increments.
- Pharmacokinetic modeling : Use tools like Phoenix WinNonlin to fit data to multi-compartment models.
Report confidence intervals for EC₅₀/IC₅₀ values and validate assays with replicate experiments (n ≥ 3) to address variability .
Data Analysis and Interpretation
Q. What statistical approaches are most robust for analyzing high-throughput screening data involving this compound?
- Methodological Answer :
- Normalization : Apply Z-score or percent inhibition to control for plate-to-plate variability.
- Multiplicity correction : Use Benjamini-Hochberg adjustments for false discovery rates in large datasets.
Include dose-response curve fitting (e.g., four-parameter logistic model) and share raw data in repositories like Figshare for transparency .
Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical studies?
- Methodological Answer :
- Quality control (QC) protocols : Implement in-process checks (e.g., intermediate purity by TLC/HPLC).
- Stability monitoring : Track storage conditions (humidity, temperature) and assign expiration dates based on stability studies.
Use multivariate analysis (e.g., PCA) to correlate variability with biological outcomes .
Integration with Broader Research
Q. What strategies are effective for combining this compound with other compounds in combination therapy studies?
- Methodological Answer :
- Synergy assessment : Use Chou-Talalay or Bliss independence models to quantify additive/synergistic effects.
- Mechanistic studies : Pair with pathway-specific inhibitors/agonists to identify molecular targets.
Predefine interaction thresholds (e.g., Combination Index < 1) and validate findings in multiple cell lines .
Q. How can researchers leverage computational tools to predict this compound’s off-target effects?
- Methodological Answer :
- In silico profiling : Use SwissTargetPrediction or molecular docking to screen for potential off-target interactions.
- Experimental validation : Perform kinase/GPCR panels and compare with predictive data.
Disclose computational parameters (e.g., docking energy thresholds) and reconcile discrepancies with experimental results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
